molecular formula C21H16Cl2N2O B11063717 [1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl](phenyl)methanol

[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl](phenyl)methanol

Cat. No.: B11063717
M. Wt: 383.3 g/mol
InChI Key: PUZNUZOGVMMRDA-UHFFFAOYSA-N
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Description

1-(2,6-DICHLOROBENZYL)-1H-1,3-BENZIMIDAZOL-2-YLMETHANOL: is a complex organic compound that belongs to the class of benzimidazole derivatives. This compound is characterized by the presence of a benzimidazole ring substituted with a 2,6-dichlorobenzyl group and a phenylmethanol moiety. Benzimidazole derivatives are known for their diverse biological activities, making them significant in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-DICHLOROBENZYL)-1H-1,3-BENZIMIDAZOL-2-YLMETHANOL typically involves multi-step organic reactions. One common method includes the condensation of 2,6-dichlorobenzylamine with o-phenylenediamine to form the benzimidazole core. This intermediate is then reacted with benzyl chloride under basic conditions to introduce the phenylmethanol group. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-DICHLOROBENZYL)-1H-1,3-BENZIMIDAZOL-2-YLMETHANOL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding benzimidazole derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) to yield reduced benzimidazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated positions, where nucleophiles like amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, mild temperatures.

    Substitution: Amines, thiols, polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

Chemistry

In chemistry, 1-(2,6-DICHLOROBENZYL)-1H-1,3-BENZIMIDAZOL-2-YLMETHANOL is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound has shown promise as an antimicrobial and antifungal agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for the development of new therapeutic agents. Additionally, it has been studied for its potential anticancer properties, with research indicating its ability to induce apoptosis in cancer cells.

Industry

In the industrial sector, 1-(2,6-DICHLOROBENZYL)-1H-1,3-BENZIMIDAZOL-2-YLMETHANOL is used in the formulation of various chemical products, including coatings, adhesives, and polymers

Mechanism of Action

The mechanism of action of 1-(2,6-DICHLOROBENZYL)-1H-1,3-BENZIMIDAZOL-2-YLMETHANOL involves its interaction with specific molecular targets within cells. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In anticancer research, it induces apoptosis by activating caspase enzymes and disrupting mitochondrial function. The compound’s ability to bind to DNA and interfere with replication processes also contributes to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-Dichlorobenzyl)-1H-benzimidazole
  • 1-(2,6-Dichlorobenzyl)-2-phenyl-1H-benzimidazole
  • 2-(2,6-Dichlorobenzyl)-1H-benzimidazol-5-ol

Uniqueness

Compared to similar compounds, 1-(2,6-DICHLOROBENZYL)-1H-1,3-BENZIMIDAZOL-2-YLMETHANOL stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its phenylmethanol moiety enhances its solubility and reactivity, making it more versatile in various applications. Additionally, the presence of the 2,6-dichlorobenzyl group contributes to its potent antimicrobial and anticancer activities, distinguishing it from other benzimidazole derivatives.

Properties

Molecular Formula

C21H16Cl2N2O

Molecular Weight

383.3 g/mol

IUPAC Name

[1-[(2,6-dichlorophenyl)methyl]benzimidazol-2-yl]-phenylmethanol

InChI

InChI=1S/C21H16Cl2N2O/c22-16-9-6-10-17(23)15(16)13-25-19-12-5-4-11-18(19)24-21(25)20(26)14-7-2-1-3-8-14/h1-12,20,26H,13H2

InChI Key

PUZNUZOGVMMRDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=NC3=CC=CC=C3N2CC4=C(C=CC=C4Cl)Cl)O

Origin of Product

United States

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